molecular formula C14H17Cl2N5O2 B15015582 4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide

4-amino-N'-[(2,4-dichlorobenzyl)oxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide

Katalognummer: B15015582
Molekulargewicht: 358.2 g/mol
InChI-Schlüssel: MSSSNGLSQBJNLB-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring, a dichlorophenyl group, and an amino group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the introduction of the dichlorophenyl and amino groups. Common reagents used in the synthesis include dichlorophenylmethanol, diethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study its effects on various biological systems. Its interactions with enzymes, proteins, and other biomolecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE may have potential applications as a drug candidate. Its unique structure and reactivity make it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it valuable for various industrial applications.

Wirkmechanismus

The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE: A similar compound with slight structural variations.

    2,4-DICHLOROPHENYLAMINO-OXADIAZOLE: Another compound with a similar core structure but different substituents.

Uniqueness

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N,N-DIETHYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C14H17Cl2N5O2

Molekulargewicht

358.2 g/mol

IUPAC-Name

4-amino-N'-[(2,4-dichlorophenyl)methoxy]-N,N-diethyl-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C14H17Cl2N5O2/c1-3-21(4-2)14(12-13(17)19-23-18-12)20-22-8-9-5-6-10(15)7-11(9)16/h5-7H,3-4,8H2,1-2H3,(H2,17,19)/b20-14-

InChI-Schlüssel

MSSSNGLSQBJNLB-ZHZULCJRSA-N

Isomerische SMILES

CCN(CC)/C(=N\OCC1=C(C=C(C=C1)Cl)Cl)/C2=NON=C2N

Kanonische SMILES

CCN(CC)C(=NOCC1=C(C=C(C=C1)Cl)Cl)C2=NON=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.